molecular formula C8H9ClF3N B2845494 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hcl CAS No. 2089651-00-1

1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hcl

Cat. No.: B2845494
CAS No.: 2089651-00-1
M. Wt: 211.61
InChI Key: FASWEAMMCPQTRD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hcl is a useful research compound. Its molecular formula is C8H9ClF3N and its molecular weight is 211.61. The purity is usually 95%.
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Scientific Research Applications

Organocatalysis and Fluorination Reactions

  • Trifluoromethylation : A study explored the use of a superbase organocatalyst system for the trifluoromethylation of ketones and arylsulfonyl fluorides, expanding synthetic applications of trifluoromethylation (Okusu et al., 2015).

Photophysical Studies

  • Borondipyrromethene Analogues : Research on the photophysical properties of borondipyrromethene (BODIPY) analogues revealed insights into fluorescence quantum yields and lifetimes, highlighting the effects of solvent polarity and electronic structure on fluorescence (Qin et al., 2005).

Fluorinated Compounds in Drug Discovery

  • Highly Stable Deoxofluorinating Agent : A study introduced a deoxofluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, demonstrating its thermal stability and resistance to hydrolysis. This agent offers diverse fluorination capabilities, including high-yield conversions and stereoselective deoxofluoro-arylsulfinylation (Umemoto et al., 2010).

Directing Effects in Organic Synthesis

  • Ortho Lithiation : Research on 1-(fluorophenyl)pyrroles demonstrated the special directing effect of fluorine in ortho lithiation processes, showcasing the influence of fluorine on increasing kinetic acidity at neighboring positions (Faigl et al., 1998).

Host–Guest Complexation

  • Anion Recognition : A study focused on a tripodal naphthylurea derivative designed for recognizing anions like H2PO4- and HSO4- through complexation-enhanced changes in fluorescence, revealing specific selectivity for H2PO4- (Xie et al., 1999).

Fluorination Mechanisms

  • Reagent Structure on Transformations : Investigations into the role of reagent structure on the transformations of hydroxy-substituted organic molecules with N-fluoro class fluorinating reagents highlighted the influence of reagent choice on reaction outcomes (Zupan et al., 1995).

Fluorescent Sensors

  • Detection of Amine Vapors : A fluorescent sensor based on aggregation-induced emission was developed for the light-up detection of amine vapors, showing potential applications in food spoilage detection and as fluorescent invisible ink (Gao et al., 2016).

Properties

IUPAC Name

2,2-difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASWEAMMCPQTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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